![molecular formula C18H20N4O2 B7772883 5,5-dimethyl-2-[1-(2-phthalazin-1-ylhydrazinyl)ethylidene]cyclohexane-1,3-dione](/img/structure/B7772883.png)
5,5-dimethyl-2-[1-(2-phthalazin-1-ylhydrazinyl)ethylidene]cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “5,5-dimethyl-2-[1-(2-phthalazin-1-ylhydrazinyl)ethylidene]cyclohexane-1,3-dione” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “5,5-dimethyl-2-[1-(2-phthalazin-1-ylhydrazinyl)ethylidene]cyclohexane-1,3-dione” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process typically includes steps such as mixing, heating, cooling, and purification to obtain the final product with the required specifications.
Chemical Reactions Analysis
Types of Reactions: Compound “5,5-dimethyl-2-[1-(2-phthalazin-1-ylhydrazinyl)ethylidene]cyclohexane-1,3-dione” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Compound “5,5-dimethyl-2-[1-(2-phthalazin-1-ylhydrazinyl)ethylidene]cyclohexane-1,3-dione” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as drug development and disease treatment.
Industry: It is utilized in the production of various industrial products, including polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of compound “5,5-dimethyl-2-[1-(2-phthalazin-1-ylhydrazinyl)ethylidene]cyclohexane-1,3-dione” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Compound A: Shares a similar chemical structure but differs in specific functional groups.
Compound B: Has a similar mechanism of action but varies in its biological activity.
Compound C: Exhibits comparable industrial applications but differs in its chemical properties.
Uniqueness: Compound “5,5-dimethyl-2-[1-(2-phthalazin-1-ylhydrazinyl)ethylidene]cyclohexane-1,3-dione” is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its versatility in various scientific and industrial applications sets it apart from other similar compounds.
Properties
IUPAC Name |
5,5-dimethyl-2-[1-(2-phthalazin-1-ylhydrazinyl)ethylidene]cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-11(16-14(23)8-18(2,3)9-15(16)24)20-22-17-13-7-5-4-6-12(13)10-19-21-17/h4-7,10,20H,8-9H2,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOSFKSNLMBVRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)NNC2=NN=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C(=O)CC(CC1=O)(C)C)NNC2=NN=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-5-[[(5Z)-5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B7772805.png)
![(5Z)-5-[(4-hydroxyanilino)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B7772826.png)
![2-[(4-Fluorobenzoyl)amino]benzamide](/img/structure/B7772830.png)
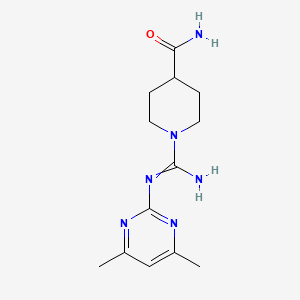
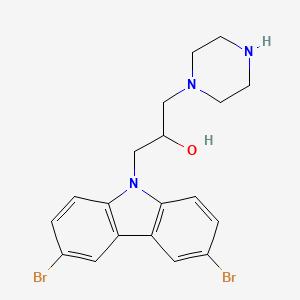
![[4-(3,4-Dimethoxyphenyl)oxan-4-yl]methanamine](/img/structure/B7772861.png)
![methyl (5E)-5-[(2-hydroxyethylamino)methylidene]-2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate](/img/structure/B7772867.png)
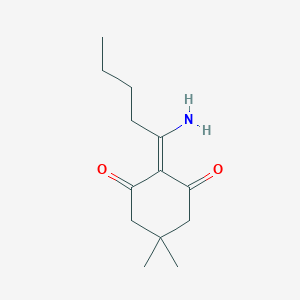
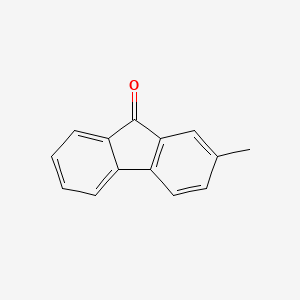
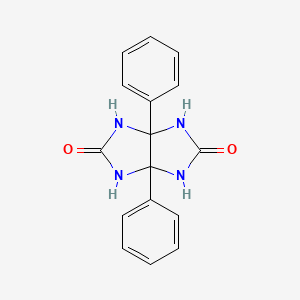
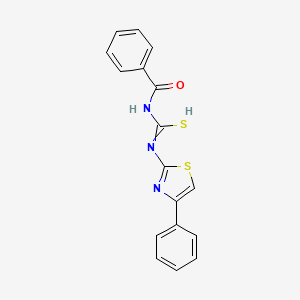
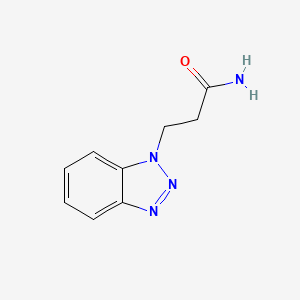
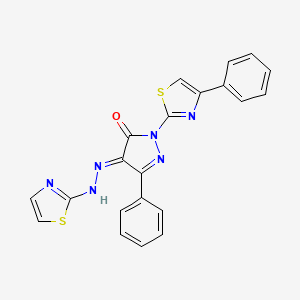
![(4Z)-2-(4-bromophenyl)-4-[(hydroxyamino)methylidene]-5-methylpyrazol-3-one](/img/structure/B7772911.png)
